1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]- is a complex heterocyclic compound
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: They are used in the development of new materials and as catalysts in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or interfere with cellular pathways, leading to their biological effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved vary depending on the specific structure and substituents of the compound .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition activities.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds are investigated for their potential as therapeutic agents.
Eigenschaften
Molekularformel |
C37H32N12 |
---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
3-(1-methylimidazol-4-yl)-9-phenyl-8-[4-[[4-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-[1,2,4]triazolo[3,4-f][1,6]naphthyridine |
InChI |
InChI=1S/C37H32N12/c1-47-22-32(40-23-47)37-46-45-36-29-19-28(25-5-3-2-4-6-25)33(41-30(29)13-18-49(36)37)26-9-7-24(8-10-26)21-48-16-11-27(12-17-48)34-42-35(44-43-34)31-20-38-14-15-39-31/h2-10,13-15,18-20,22-23,27H,11-12,16-17,21H2,1H3,(H,42,43,44) |
InChI-Schlüssel |
TXAUVTMSYDSYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)C2=NN=C3N2C=CC4=NC(=C(C=C43)C5=CC=CC=C5)C6=CC=C(C=C6)CN7CCC(CC7)C8=NC(=NN8)C9=NC=CN=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.